molecular formula C13H17N3O3S2 B2401869 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol CAS No. 733030-44-9

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol

Cat. No. B2401869
M. Wt: 327.42
InChI Key: VJZCFBZBQKGGHL-UHFFFAOYSA-N
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Description

1-Ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C13H17N3O3S2. It has an average mass of 327.422 Da and a monoisotopic mass of 327.071136 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole. Attached to this core are a morpholinylsulfonyl group and an ethyl group. The morpholinylsulfonyl group contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³. Its boiling point is 509.9±60.0 °C at 760 mmHg. The vapour pressure is 0.0±1.3 mmHg at 25°C, and the enthalpy of vaporization is 78.1±3.0 kJ/mol. The flash point is 262.2±32.9 °C. The index of refraction is 1.698. The molar refractivity is 84.2±0.4 cm³. It has 6 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

1. Radioprotective Properties

The compound S-phenethyl-formamidino-4(N-ethyl isothioamide) morpholine dihydrochloride, structurally related to the queried chemical, has been evaluated for its radioprotective properties. It was observed that the use of this compound prior to irradiation could prevent radiation-induced changes in the thyroid and testes. Moreover, it averted radiation-induced alterations in the pattern of DNA, RNA, and protein biosynthesis in the brain, and metabolites of 5-HT and nor-adrenalin in urine. This highlights the potential application of similar compounds in radioprotection and mitigating radiation-induced damages (Hasan et al., 1983).

2. Antihistamine Effects and Reactivity

Compounds with a benzimidazole structure have been evaluated for their potential effects on driving and the safe operation of machinery. Specifically, the antihistamine 1-(4-fluorophenylmethyl)-N-[1-[2-(4-methoxypenyl)ethyl]-4-piperidinyl]-1H-benzimidazole-2-amine (astemizole) was tested under double-blind conditions. The results indicated no impairment in performance, concentration, or reactivity after administration, suggesting the potential of similar benzimidazole derivatives in therapeutics with minimal impact on cognitive functions (Moser et al., 1983).

3. Diagnostic and Therapeutic Applications in Neurology

The cannabinoid CB1 receptor agonist Delta9-THC has been proposed for the treatment of neurological conditions like Tourette syndrome (TS). Studies utilizing the CB1 antagonist [123I]AM281, structurally similar to the queried chemical, aimed to evaluate the binding of this compound to CB1 receptors in TS patients. The findings suggest that specific binding of [123I]AM281 to CB1 receptors can be detected using SPECT, indicating the potential of benzimidazole derivatives in diagnostic imaging and therapeutic interventions in neurology (Berding et al., 2004).

properties

IUPAC Name

3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-2-16-12-4-3-10(9-11(12)14-13(16)20)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3,(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZCFBZBQKGGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332835
Record name 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol

CAS RN

733030-44-9
Record name 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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